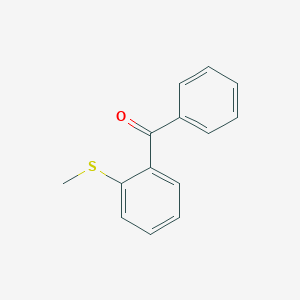

2-(Methylthio)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

UV Protection and Environmental Impact

Benzophenone derivatives like 2-(Methylthio)benzophenone are primarily recognized for their use in sunscreens and various other consumer products due to their UV-filtering capabilities. The widespread application of such compounds has introduced them into aquatic environments, leading to concerns regarding their ecological impact. Studies suggest that these compounds are lipophilic, photostable, and bioaccumulative, able to absorb rapidly through oral and dermal routes. Their presence has been detected in water, soil, sediments, sludge, and biota, with implications for aquatic ecosystems due to their endocrine-disrupting potential. The derivatives have shown estrogenic and anti-androgenic activities, posing a risk to the water environment, especially in wastewater effluents where the concentrations can exceed safe levels. This highlights the need for continuous environmental monitoring and studies to understand the long-term impacts of these compounds on aquatic ecosystems (Kim & Choi, 2014).

Reproductive Toxicity Concerns

The reproductive toxicity of benzophenone-3, a compound structurally similar to this compound, has been investigated in various studies. Findings indicate potential links between high exposure levels and altered birth weights and gestational ages in humans, as well as negative effects on reproductive factors in animals such as fish and rats. These effects are possibly attributed to the compound's ability to disrupt the balance of estrogen and testosterone, highlighting its endocrine-disrupting characteristics. However, inconsistencies in exposure and outcome measurements across studies suggest the need for more uniform research methods for clearer understanding and comparison of results (Ghazipura et al., 2017).

Flavouring and Food Safety

Benzophenone has been evaluated for its safety when used as a flavoring substance in foods. Comprehensive reviews of literature, including toxicity studies and evaluations by various authorities, have led to the establishment of a tolerable daily intake level. The assessments conclude that there is no concern regarding genotoxicity and that the endocrine activities of benzophenone and its metabolites are weak and not directly linked to the observed toxic effects, including neoplastic effects in rodents. This suggests that under current conditions of use as a flavoring substance, benzophenone poses no safety concerns, which may also extend to its derivatives like this compound when used in similar applications (Silano et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzophenones, a class of compounds to which 2-(methylthio)benzophenone belongs, have been reported to interact with estrogen receptors alpha and beta .

Mode of Action

Benzophenones are known to absorb uv radiation . The compound’s interaction with its targets could potentially involve the absorption of UV radiation, leading to changes in the target molecules.

Biochemical Pathways

Benzophenones are known to be involved in uv protection and can potentially affect pathways related to uv damage response .

Result of Action

Benzophenones have been reported to cause dna damage

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of UV light can affect the compound’s ability to absorb UV radiation and thus its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Propriétés

IUPAC Name |

(2-methylsulfanylphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXZMGHNKSLALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2943215.png)

![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate](/img/structure/B2943216.png)

![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2943232.png)

![6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2943234.png)